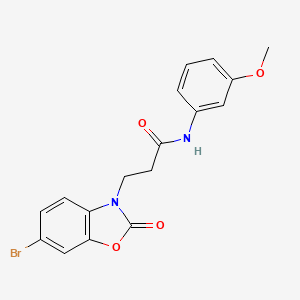
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide
Overview
Description
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 6th position of the benzoxazole ring, an oxo group at the 2nd position, and a propanamide group attached to the 3rd position of the benzoxazole ring. Additionally, it has a methoxyphenyl group attached to the nitrogen atom of the propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide can be achieved through a multi-step process involving the following key steps:
-
Bromination: : The starting material, 2-aminophenol, undergoes bromination to introduce a bromine atom at the 6th position of the benzene ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
-
Cyclization: : The brominated intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to form the benzoxazole ring. This step typically requires a base such as triethylamine and a solvent like dichloromethane.
-
Amidation: : The resulting benzoxazole intermediate is then reacted with 3-methoxyphenylpropanoic acid to form the final product, this compound. This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the oxo group to a hydroxyl group.
-
Substitution: : The bromine atom at the 6th position of the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it could inhibit the activity of a specific enzyme by binding to its active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide: Lacks the bromine and methoxy groups, resulting in different chemical and biological properties.
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methoxyphenyl)propanamide: Has the methoxy group at a different position on the phenyl ring, potentially altering its interactions with molecular targets.
Uniqueness
The presence of the bromine atom at the 6th position and the methoxy group on the phenyl ring makes 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(3-methoxyphenyl)propanamide unique. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-13-4-2-3-12(10-13)19-16(21)7-8-20-14-6-5-11(18)9-15(14)24-17(20)22/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYTHSOZLLMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[2-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B4236285.png)
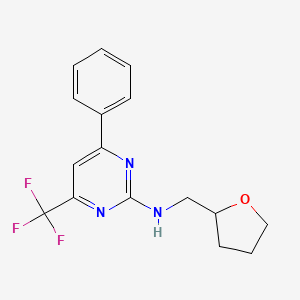
![5-acetyl-4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4236294.png)
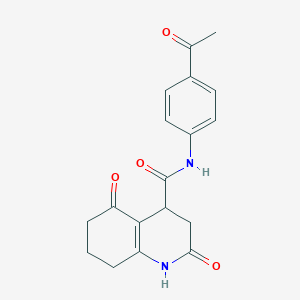
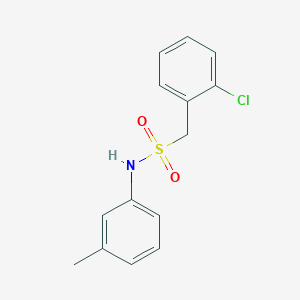
![2-(2-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236322.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B4236343.png)
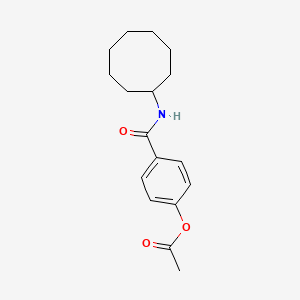
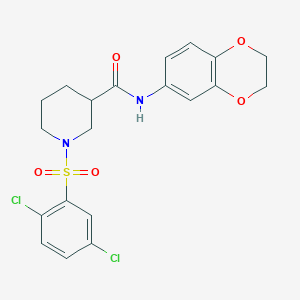
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4236368.png)
![N-cyclopentyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B4236377.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
